5,7-Difluoroindoline-2,3-dione
Description
Properties
IUPAC Name |
5,7-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCJGRNNIZUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588619 | |
| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116570-41-3 | |
| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,7 Difluoroindoline 2,3 Dione and Derivatives
Classical Synthetic Routes to Indoline-2,3-diones
The foundational methods for constructing the indoline-2,3-dione skeleton typically involve the cyclization of acyclic aniline (B41778) derivatives.
One of the most established and straightforward methods for synthesizing the isatin (B1672199) core is the Sandmeyer isatin synthesis. biomedres.uswikipedia.org This procedure begins with the reaction of a primary arylamine, such as aniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. irapa.org The reaction is typically conducted in an aqueous solution of sodium sulfate (B86663) to facilitate the formation of an α-isonitrosoacetanilide intermediate. dergipark.org.tr This multi-component reaction is highly effective for a range of aniline derivatives. biomedres.usirapa.org The mechanism is believed to involve an initial reaction to form a glyoxamide, which then reacts with hydroxylamine to yield the key oximinoacetanilide intermediate. nih.gov
The second and final stage of the Sandmeyer synthesis involves the electrophilic cyclization of the isolated isonitrosoacetanilide intermediate. biomedres.us This ring-closure step is promoted by treatment with a strong acid, most commonly concentrated sulfuric acid, with heating. dergipark.org.trnih.govnih.gov The acid catalyzes the dehydration of the oxime, which is thought to form a reactive α-acylnitrile intermediate that subsequently undergoes intramolecular electrophilic attack on the aniline ring to form the isatin product. nih.gov For substrates that exhibit poor solubility in sulfuric acid, such as those with highly lipophilic substituents, methanesulfonic acid has been employed as an effective alternative medium to achieve cyclization. nih.gov
Targeted Synthesis of Fluorinated Indoline-2,3-diones
The classical Sandmeyer methodology has proven adaptable for the regioselective synthesis of isatins bearing fluorine substituents on the aromatic ring. The substitution pattern of the final product is directly controlled by the choice of the starting fluorinated aniline.
The synthesis of 5,7-Difluoroindoline-2,3-dione is achieved with high regioselectivity by applying the Sandmeyer reaction to a specifically chosen starting material. Based on established procedures for analogous compounds, the synthesis commences with 3,5-difluoroaniline (B1215098). nih.gov
The process involves two key steps:
Formation of the Intermediate : 3,5-difluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate. This condensation yields the N-(3,5-difluorophenyl)-2-(hydroxyimino)acetamide intermediate.
Acid-Catalyzed Cyclization : The intermediate is then treated with concentrated sulfuric acid. The strong acid promotes an intramolecular electrophilic cyclization, where the newly formed ring closes at a position ortho to the amino group of the original aniline, resulting in the formation of this compound. nih.gov
This regioselective outcome is a direct consequence of the substitution pattern of the starting aniline, making the Sandmeyer route a predictable method for accessing specifically substituted fluorinated isatins.
The versatility of the Sandmeyer synthesis allows for the preparation of a wide array of isatin analogs with different fluorine substitution patterns, simply by changing the starting aniline derivative. nih.gov For instance, the synthesis of 4,7-difluoroindoline-2,3-dione (B1591308) proceeds from 3,6-difluoroaniline, while 5,6-difluoroindoline-2,3-dione (B1301262) is prepared from the corresponding intermediate derived from 3,4-difluoroaniline. nih.govchemicalbook.com Furthermore, existing fluorinated isatins can serve as building blocks for more complex derivatives, such as the synthesis of various fluoro-substituted 1-benzylisatins via the alkylation of 5-fluoro-isatin. mdpi.com
| Starting Aniline | Isatin Product | Substitution Pattern |
|---|---|---|
| 3,5-Difluoroaniline | This compound | 5,7-Difluoro |
| 3,6-Difluoroaniline | 4,7-Difluoroindoline-2,3-dione | 4,7-Difluoro nih.gov |
| 3,4-Difluoroaniline | 5,6-Difluoroindoline-2,3-dione | 5,6-Difluoro chemicalbook.com |
| 4-Bromo-3,5-difluoroaniline | 6-Bromo-5,7-difluoroindoline-2,3-dione | 6-Bromo-5,7-difluoro evitachem.com |
Advanced Synthetic Approaches
While the Sandmeyer synthesis is robust, other methods offer alternative pathways to the isatin core, sometimes providing advantages for specific substrates or substitution patterns.
The Stolle synthesis is considered a primary alternative to the Sandmeyer method. wikipedia.orgchemicalbook.com This approach involves the condensation of a primary or secondary arylamine with oxalyl chloride to form an intermediate chlorooxalylanilide. irapa.orgdergipark.org.tr This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, to yield the corresponding isatin. wikipedia.orgdergipark.org.tr The Stolle reaction is particularly useful for preparing N-substituted isatins. chemicalbook.com
More contemporary methods have also been developed. One such approach involves the ortho-metalation of N-protected anilines. dergipark.org.tr In this strategy, the aniline is first protected (e.g., with a pivaloyl group), and then a directed ortho-metalation is performed using a strong base. The resulting dianion is treated with an electrophile like diethyl oxalate, and subsequent deprotection and cyclization furnish the isatin. dergipark.org.tr Another advanced, metal-free approach utilizes an Iodine-DMSO catalyst system to promote the intramolecular oxidative cyclization of 2-amino acetophenones, providing a direct route to N-alkylated and N-arylated isatins. irapa.orgdergipark.org.tr
Microwave-Assisted Synthesis of Fluorinated Indole (B1671886) Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including fluorinated indole derivatives. tandfonline.comresearchgate.net The use of microwave irradiation can be particularly advantageous in the synthesis of complex molecules, offering a greener alternative to traditional synthetic routes. rjpbcs.com
The synthesis of fluorinated spiro [indole-pyrimidines] has been achieved in high yields (75-85%) through a one-pot microwave-induced technique. researchgate.net This method involves the condensation of 3-aroylmethylene-2H-indol-ones with fluorinated phenylthioureas. researchgate.net Similarly, a clean and environmentally friendly route to fluorinated hydrazine (B178648) carbothioamides has been developed using microwave irradiation in an aqueous medium, reacting fluorinated indole-2,3-diones with thiosemicarbazides. rjpbcs.com This approach significantly reduces reaction times from hours to minutes. rjpbcs.com
In another example, Shaikh et al. reported the synthesis of novel fluorinated indole derivatives using microwave irradiation in the presence of a copper dipyridine dichloride catalyst. tandfonline.com This method provided good yields of the desired products. tandfonline.com Furthermore, microwave-assisted synthesis has been employed for the creation of various other indole derivatives, demonstrating the versatility of this technique. tandfonline.combeilstein-journals.orgmdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Fluorinated Indole Derivatives
| Product | Reactants | Catalyst/Medium | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Fluorinated spiro [indole-pyrimidines] | 3-Aroylmethylene-2H-indol-ones, Fluorinated phenylthioureas | Ethanol | Microwave | 75-85% | researchgate.net |
| Fluorinated hydrazine carbothioamides | Fluorinated indole-2,3-diones, 4-substituted phenyl thiosemicarbazides | Aqueous medium with Montmorillonite K10 clay | Microwave (200W, 3-6 min) | High | rjpbcs.com |
| Novel fluorinated indole derivatives | 5-Fluoroindoline-2,3-dione, Various anilines | Copper dipyridine dichloride (CuPy₂Cl₂) / Ethanol | Microwave (200W, 60°C) | Good | tandfonline.com |
Catalyst-Mediated Transformations in Indoline-2,3-dione Synthesis
Catalysis plays a pivotal role in the synthesis of indoline-2,3-dione and its derivatives, enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts have been employed to facilitate these reactions.
Phase-transfer catalysis (PTC) has proven to be an effective method for the N-alkylation of isatin derivatives. imist.maimist.maresearchgate.net For instance, the synthesis of novel 5-chloro and 5-bromo isatin derivatives was achieved by reacting them with various alkylating agents in the presence of potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst. imist.maimist.ma This method generally provides good yields of the N-alkylated products. imist.maresearchgate.net
Metal catalysts are also widely used. Iron(III) oxide magnetic nanoparticles (Fe₃O₄ MNPs) have been utilized as a heterogeneous catalyst for the synthesis of indole derivatives from isatin and amines. nanochemres.org This method offers the advantage of easy catalyst recovery using an external magnet. nanochemres.org Copper-catalyzed reactions have also been reported for the synthesis of fluorinated indole derivatives under microwave irradiation. grafiati.com Furthermore, palladium catalysts are instrumental in the synthesis and functionalization of indoles and indolines. scholaris.ca
The Sandmeyer reaction is a classic method for synthesizing isatins from corresponding anilines. nih.govacs.org This process involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using concentrated sulfuric acid to yield the desired isatin. nih.govacs.org This method has been successfully used to prepare 4,7-difluoroindoline-2,3-dione. nih.govacs.org
Table 2: Catalyst-Mediated Synthesis of Indoline-2,3-dione Derivatives
| Product | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| N-alkylated 5-chloro/bromo isatins | 5-chloro/bromo isatin, Alkylating agents | K₂CO₃, TBAB (PTC) / DMF | Good | imist.maresearchgate.net |
| Indole derivatives | Isatin, Amines | Fe₃O₄ MNPs / THF, reflux | Good | nanochemres.org |
| 4,7-Difluoroindoline-2,3-dione | 3,6-Difluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride | Conc. H₂SO₄ (Sandmeyer reaction) | 70% | nih.govacs.org |
Synthetic Strategies for Derivatization at the N-1 Position of this compound
Modification at the N-1 position of the this compound core is a common strategy to create a diverse range of derivatives with potentially unique properties. N-alkylation is a primary method for this functionalization.
Phase-transfer catalysis (PTC) offers a robust method for the N-alkylation of isatins. imist.maresearchgate.net The reaction of 5-chloro-1H-indole-2,3-dione with various alkylating agents such as long-chain bromoalkanes, benzyl (B1604629) chloride, and methyl iodide has been successfully carried out using potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as the catalyst in DMF. imist.ma This approach provides good yields of the N-substituted products. imist.ma
Another strategy involves electrophilic substitution under alkaline conditions. For example, the key intermediate in the synthesis of certain indoline-2,3-dione derivatives was obtained by reacting a protected 5-nitroindoline-2,3-dione with 2-chloro-N-(4-fluorobenzyl) acetamide (B32628) or benzyl chloride in the presence of anhydrous potassium carbonate in DMF. ddtjournal.com
The synthesis of 4,7-difluoroindoline-2,3-dione itself has been accomplished via the Sandmeyer reaction starting from 3,6-difluoroaniline. nih.govacs.org This multi-step process involves the formation of an isonitrosoacetanilide intermediate followed by cyclization in concentrated sulfuric acid. nih.govacs.org Maintaining the reaction temperature at 55 °C is crucial for the successful synthesis of this difluoro-substituted intermediate. nih.govacs.org
Synthetic Pathways for Modifications at the C-3 Position of this compound
The C-3 position of the indoline-2,3-dione ring is a reactive site that allows for a variety of chemical modifications, leading to a wide array of derivatives.
One common reaction at the C-3 position is condensation with active methylene (B1212753) compounds. For instance, 3-hydroxy-2-oxindoles have been synthesized via a microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids. mdpi.com This method provides high yields of the C-3 substituted products in short reaction times. mdpi.com
Fluorination at the C-3 position is another important transformation. Efficient syntheses of 3,3-difluorooxindoles and 3-fluorooxindoles have been reported via the fluorination of hydrazonoindolin-2-one with Selectfluor®. researchgate.net The selectivity of this reaction towards either the difluorinated or monofluorinated product can be controlled by the choice of solvent. researchgate.net Gold-catalyzed cyclization of 2-alkynylanilines followed by electrophilic fluorination with Selectfluor® also provides a route to 3,3-difluoro-2-substituted-3H-indoles. researchgate.net
The C-3 position can also be part of a spirocyclic system. The synthesis of fluorinated spiro[indole-pyrimidines] has been achieved through a microwave-induced one-pot reaction. researchgate.net Organocatalytic stereoselective synthesis has been employed to create fluorinated 3,3'-linked bisoxindoles by reacting a fluorooxindole with various isatins. nih.gov
Furthermore, the Pfitzinger reaction, which involves the reaction of isatin or its derivatives with a ketone under basic conditions, can be used to construct quinoline-4-carboxylic acids. researchgate.net This reaction has been applied to 5,6-difluoroisatin to synthesize 6,7-difluoro-2-methylquinoline-4-carboxylic acid. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Fluoroindoline-2,3-dione |
| 5-chloro-1H-indole-2,3-dione |
| 5-bromo-1H-indole-2,3-dione |
| 4,7-difluoroindoline-2,3-dione |
| 5,6-difluoroisatin |
| 3-aroylmethylene-2H-indol-ones |
| Fluorinated phenylthioureas |
| Fluorinated spiro [indole-pyrimidines] |
| Fluorinated hydrazine carbothioamides |
| 4-substituted phenyl thiosemicarbazides |
| Copper dipyridine dichloride |
| Tetra-n-butylammonium bromide |
| Iron(III) oxide magnetic nanoparticles |
| Isonitrosoacetanilide |
| 3,6-Difluoroaniline |
| Chloral hydrate |
| Hydroxylamine hydrochloride |
| 2-chloro-N-(4-fluorobenzyl) acetamide |
| Benzyl chloride |
| 3-hydroxy-2-oxindoles |
| Malonic acid |
| Cyanoacetic acid |
| 3,3-difluorooxindoles |
| 3-fluorooxindoles |
| Hydrazonoindolin-2-one |
| Selectfluor® |
| 2-alkynylanilines |
| 3,3-difluoro-2-substituted-3H-indoles |
| 3,3'-linked bisoxindoles |
Reactivity and Chemical Transformations of 5,7 Difluoroindoline 2,3 Dione
Electrophilic Substitution Reactions on the Aromatic Ring
The indole (B1671886) ring system is generally reactive towards electrophiles. researchgate.net However, the two fluorine atoms in 5,7-Difluoroindoline-2,3-dione are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. smolecule.com This deactivation makes such reactions challenging. In related indole derivatives, electron-donating groups tend to favor electrophilic substitution. The positions on the aromatic ring most susceptible to substitution are influenced by the electronic effects of the existing substituents.
Nucleophilic Additions and Substitutions at Carbonyl Centers
The carbonyl groups at the C-2 and C-3 positions of the indoline-2,3-dione core are key sites for nucleophilic attack. The electron-withdrawing nature of the adjacent fluorine atoms enhances the electrophilicity of these carbonyl carbons, making them susceptible to attack by various nucleophiles. evitachem.comcymitquimica.com
Key reactions include:
Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the C-3 carbonyl group to form tertiary alcohols. For instance, the reaction of 6,7-difluoroindoline-2,3-dione (B142859) with cyclooctylmagnesium bromide yields the corresponding 3-hydroxy-3-cyclooctyl derivative. google.com
Substitution Reactions: Under appropriate conditions, the fluorine atoms on the aromatic ring can be displaced by strong nucleophiles. smolecule.com
Detailed below are examples of nucleophilic additions to similar difluoroindoline-2,3-dione systems:
| Starting Material | Reagent | Product | Reference |
| 6,7-difluoroindoline-2,3-dione | cyclooctylmagnesium bromide | 3-cyclooctyl-6,7-difluoro-3-hydroxyindolin-2-one | google.com |
| 5,7-dimethylindoline-2,3-dione | cyclopentylmagnesium bromide | 3-cyclopentyl-3-hydroxy-5,7-dimethylindolin-2-one | google.com |
Condensation Reactions
The C-3 carbonyl group of this compound readily participates in condensation reactions with a variety of nucleophiles, particularly amines and their derivatives. smolecule.com
Formation of Schiff Bases and Hydrazones at the C-3 Position
The reaction of indoline-2,3-diones with primary amines or hydrazines is a common method for the synthesis of Schiff bases and hydrazones, respectively. jmchemsci.comscirp.org These reactions typically proceed via nucleophilic addition to the C-3 carbonyl group, followed by dehydration to form the C=N double bond. jmchemsci.com The resulting Schiff bases and hydrazones are valuable intermediates in organic synthesis and often exhibit significant biological activity. mdpi.comnih.gov
The general procedure for synthesizing these derivatives can involve refluxing the reactants in an appropriate solvent, sometimes with an acid catalyst like glacial acetic acid. mdpi.com Microwave irradiation has also been employed to accelerate these reactions. mdpi.com
Reaction with Amines and Hydrazines
Beyond the C-3 position, reactions with amines and hydrazines can lead to a variety of products depending on the reaction conditions and the nature of the amine. For instance, condensation of H-Indole-2,3-dione with hydrazinecarbothioamide leads to the formation of a Schiff base. ajol.info
Oxidation and Reduction Processes of the Indoline-2,3-dione Core
The indoline-2,3-dione core can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring or the carbonyl groups. evitachem.com
Oxidation: Oxidation can lead to the formation of quinone derivatives. evitachem.com The specific products depend on the oxidizing agent and reaction conditions.
Reduction: Reduction of the dicarbonyl system can yield various products. For example, sodium borohydride (B1222165) can be used to reduce the carbonyl groups to form the corresponding indoline (B122111) derivatives. evitachem.com The term "reduction" refers to the gain of electrons by a species. ncert.nic.in
The following table summarizes common redox agents used with similar compounds:
| Reaction Type | Reagent | Expected Transformation | Reference |
| Oxidation | Hydrogen peroxide | Further oxidation to quinone derivatives | evitachem.com |
| Reduction | Sodium borohydride | Reduction to indoline derivatives | evitachem.com |
Ring Expansion and Rearrangement Reactions
The indoline-2,3-dione scaffold can be utilized in various ring expansion and rearrangement reactions to generate more complex heterocyclic systems. nih.govsioc-journal.cnfree.fr
Pfitzinger Reaction: This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin, followed by imine formation, cyclization, and dehydration. wikipedia.org The Pfitzinger reaction has been widely used in the synthesis of biologically active molecules. researchgate.netasianpubs.org
Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgambeed.comnih.govsigmaaldrich.com The reaction involves the migration of a substituent from the ketone to the oxygen of the peroxide group. chemistrysteps.com This process is valuable for synthesizing lactones, which are key intermediates in natural product synthesis. nih.gov
Metal Complexation Chemistry of this compound Derivatives
No published research data is currently available specifically detailing the synthesis, characterization, or reactivity of metal complexes derived from this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5,7-Difluoroindoline-2,3-dione by providing information about the chemical environment of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of a related compound, 4,7-difluoroindoline-2,3-dione (B1591308), recorded in DMSO-d₆, a singlet is observed at 11.704 ppm, which is attributed to the amine proton (NH). acs.orgnih.gov The aromatic protons appear as multiplets in the range of 7.60–7.55 ppm and 6.88–6.23 ppm. acs.orgnih.gov For this compound, analogous signals would be expected, with the specific chemical shifts and coupling patterns being influenced by the positions of the fluorine atoms. The electronegativity of the fluorine atoms would deshield adjacent protons, causing them to resonate at a lower field.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the dione (B5365651) moiety in similar indole-2,3-diones typically resonate in the downfield region of the spectrum, around 165–175 ppm. The aromatic carbons would appear in the region characteristic for benzene (B151609) derivatives, with their exact chemical shifts influenced by the fluorine substituents.
Table 1: Representative ¹H NMR Spectral Data for a Difluoroindoline-2,3-dione Derivative
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| NH | 11.704 | s (singlet) |
| Aromatic H | 7.60–7.55 | m (multiplet) |
| Aromatic H | 6.88–6.23 | m (multiplet) |
Data for 4,7-Difluoroindoline-2,3-dione in DMSO-d₆. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the compound's structure through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₃F₂NO₂. chemsrc.comglpbio.comcookechem.comuni.lu This gives it a molecular weight of approximately 183.11 g/mol . chemsrc.comcookechem.comuni.lu High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M⁺˙). The fragmentation of this ion would likely involve the loss of small neutral molecules such as carbon monoxide (CO), leading to characteristic fragment ions. The study of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, a related compound, 6-bromo-5,7-difluoroindoline-2,3-dione, shows a molecular ion peak corresponding to its molecular weight. vulcanchem.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 184.02046 |
| [M+Na]⁺ | 206.00240 |
| [M-H]⁻ | 182.00590 |
| [M+K]⁺ | 221.97634 |
Predicted values from computational analysis. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups of the dione moiety. These typically appear in the region of 1700–1780 cm⁻¹. The N-H stretching vibration of the amine group in the indoline (B122111) ring is expected to produce a broad absorption band in the range of 3200–3400 cm⁻¹. The C-F stretching vibrations will also give rise to characteristic absorptions, typically in the 1000-1400 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
X-ray Crystallography for Solid-State Structural Determination
Pharmacological Profile and Mechanistic Investigations of 5,7 Difluoroindoline 2,3 Dione Derivatives
Anticancer Activity and Cellular Mechanisms
The anticancer potential of indoline-2,3-dione derivatives has been explored through various mechanistic studies, revealing their ability to interfere with key processes of cancer cell proliferation and survival.
A primary mechanism through which indoline-2,3-dione derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in various cancer cell lines.
For instance, studies on related isoindoline-1,3-dione derivatives have demonstrated their ability to initiate apoptosis in breast cancer cells (MCF-7). researchgate.net Mechanistic investigations reveal that these compounds can increase the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent activation of a cascade of caspase enzymes. mdpi.com Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) is a hallmark of this process. mdpi.com The cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP) by active caspase-3 ultimately leads to the dismantling of the cell. nih.gov
One notable derivative, YK-4-279, which targets the EWS-FLI1 fusion protein, has been shown to effectively induce apoptosis in Ewing's Sarcoma Family Tumors (ESFT) cells. nih.govresearchgate.net Similarly, other novel isoindoline-1,3-dione derivatives have been found to activate caspase-3 and increase cytochrome c levels, confirming their pro-apoptotic activity. researchgate.net
Table 1: Effect of Selected Compounds on Apoptotic Markers
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
| Flavonoids | HepG2, Jurkat, HeLa | Upregulation of Bax, downregulation of Bcl-2, Mcl-1 | nih.gov |
| Isoindoline-1,3-dione derivative | MCF-7 | Increased caspase-3 activity and cytochrome c levels | researchgate.net |
| Quercetin | MCF-7 | Increase of Bax, caspase-3; decrease in Bcl-2 | mdpi.com |
| YK-4-279 | Ewing's Sarcoma Cells | Induction of apoptosis | nih.govresearchgate.net |
In addition to inducing apoptosis, derivatives of 5,7-difluoroindoline-2,3-dione can halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that cancer cells often deregulate to enable uncontrolled division. nih.gov By interfering with specific phases of the cell cycle, these compounds prevent cancer cells from replicating.
Studies on structurally similar compounds have shown the ability to induce cell cycle arrest at different checkpoints. For example, 5,7-dimethoxycoumarin has been observed to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov This arrest prevents the cells from entering the S phase, where DNA synthesis occurs. The mechanism often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, some compounds induce G0/G1 arrest by inactivating CDKs. researchgate.net
Other derivatives have been found to cause an accumulation of cells in the G2/M phase, which precedes mitosis. researchgate.net This type of arrest is associated with the downregulation of proteins like cyclin-dependent kinase 1 (CDK1). researchgate.net Pyrido[2,3-b]indolizine derivatives have also been shown to cause an accumulation of colorectal cancer cells in the S and G2/M phases of the cell cycle. nih.gov
Table 2: Cell Cycle Arrest Activity of Related Compounds
| Compound | Cell Line | Phase of Arrest | Mechanism | Reference |
| 5'-Cl (pyridone-annelated isoindigo) | HL-60 | G0/G1 | Inactivation of CDKs | researchgate.net |
| 5,7-dimethoxycoumarin | B16 and A375 Melanoma | G0/G1 | Not specified | nih.gov |
| Oridonin | L929 | G2/M | Downregulation of CDK1 | researchgate.net |
| Pyrido[2,3-b]indolizine derivatives | Colorectal Cancer Cells | S and G2/M | Not specified | nih.gov |
The anticancer activity of these derivatives is also linked to their ability to inhibit specific signaling pathways that are crucial for tumor growth and survival. Many cancers are driven by aberrant transcription factors that result from chromosomal translocations. nih.gov These fusion proteins represent unique, tumor-specific targets for therapeutic intervention. nih.govresearchgate.net
A key example is the EWS-FLI1 fusion protein, an oncogenic transcription factor that is the hallmark of Ewing's Sarcoma. nih.gov Derivatives of indoline-2,3-dione, such as YK-4-279, have been specifically developed to target the activity of EWS-FLI1. nih.govresearchgate.net By inhibiting this protein, these compounds can disrupt the downstream transcriptional program that drives the malignancy. nih.gov
Furthermore, compounds like 5,7-dimethoxycoumarin have been shown to decrease the activation of the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), a pathway that is frequently upregulated in various cancers and plays a central role in promoting cell proliferation. nih.gov
A sophisticated mechanism of action for certain this compound derivatives is the disruption of critical protein-protein interactions. The function of many oncogenic proteins, particularly transcription factors that lack intrinsic enzymatic activity, depends on their interaction with other cellular proteins. nih.gov
The EWS-FLI1 oncoprotein, for example, requires interaction with RNA helicase A (RHA) for its oncogenic function. researchgate.net The small molecule YK-4-279 was identified for its ability to bind to EWS-FLI1 and block its interaction with RHA. nih.govresearchgate.net By disrupting this specific protein-protein interaction, YK-4-279 inhibits the function of the EWS-FLI1 transcriptional complex, leading to reduced tumor growth. nih.gov This approach provides a highly specific strategy for targeting cancer cells, as the EWS-FLI1 fusion protein is unique to the tumor cells. nih.govresearchgate.net This validates the principle of targeting the interactions between mutant, cancer-specific transcription factors and their cellular binding partners as a promising anticancer strategy. researchgate.net
The microtubule cytoskeleton is a dynamic network essential for cell division, making it an important target for anticancer drugs. nih.gov Some cancer therapeutics function by either stabilizing or destabilizing microtubules, thereby arresting cells in mitosis and inducing apoptosis. nih.gov
While direct studies on this compound are emerging, the broader class of indoline-2,3-dione derivatives has been investigated for effects on tubulin dynamics. The modulation of tubulin involves interfering with the polymerization of tubulin dimers into microtubules or preventing their depolymerization. This disruption activates the spindle assembly checkpoint, arrests cells in mitosis, and can trigger apoptotic cell death. nih.gov The interaction of small molecules with tubulin can inhibit its polymerization, a mechanism utilized by a variety of potent mitotic inhibitors. nih.govresearchgate.net
Antimicrobial Efficacy
Beyond their anticancer properties, derivatives of heterocyclic scaffolds like indoline-2,3-dione have shown promise as antimicrobial agents. The indole (B1671886) nucleus is a component of many compounds with antibacterial and antifungal activities. nih.gov
For instance, the synthesis of spiro[benzo[h]quinoline-7,3′-indoline]diones has yielded compounds with notable antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, as well as the yeast Candida albicans. nih.gov Similarly, a series of 5,7-dihydroxyflavanone derivatives, particularly halogenated versions, exhibited significant antimicrobial activity against Gram-positive bacteria and the Gram-negative bacterium Vibrio cholerae. nih.gov
The mechanism of action for these compounds can vary, but their ability to inhibit microbial growth suggests they may interfere with essential cellular processes in bacteria and fungi. The development of hybrid molecules, such as those combining 1,2,4-triazole and indole moieties, has been shown to produce potent antifungal activity, particularly against Candida tropicalis and Candida albicans. mdpi.com
Antiviral Actions and Viral Targets
A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have been designed and synthesized as broad-spectrum antiviral agents, demonstrating significant activity against the influenza A virus (H1N1). In particular, one compound from this series displayed the highest antiviral activity against H1N1 with an IC50 value of 0.0027 µM nih.govnih.gov. Further investigations using quantitative PCR (qPCR) revealed that the most relevant compounds in this series led to a decrease in viral gene expression, confirming their antiviral effect nih.govnih.gov.
The influenza virus RNA polymerase, a heterotrimeric complex of PB1, PB2, and PA proteins, is an essential target for antiviral drugs nih.govnih.gov. Some small molecule inhibitors have been shown to disrupt the subunit interactions of this viral polymerase, thereby inhibiting viral replication nih.gov. While the precise mechanism for the this compound derivatives is not fully elucidated in the provided results, their potent activity suggests a significant interference with the viral life cycle.
The same series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives also exhibited potent inhibitory activity against Herpes Simplex Virus 1 (HSV-1). One compound, in particular, was identified as the most effective against HSV-1, with an IC50 value of 0.0022 µM and a high selectivity index nih.govnih.gov. Quantitative PCR analysis further supported these findings, showing a decrease in viral gene expression in the presence of these compounds nih.gov.
HSV-1 is a DNA virus, and many anti-herpetic drugs, such as acyclovir, target the viral DNA polymerase. While the specific target of these indoline-2,3-dione derivatives is not explicitly stated, their high potency suggests a critical role in disrupting the viral replication cycle.
The broad-spectrum antiviral activity of the 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives extended to Coxsackievirus B3 (COX-B3), a single-stranded RNA virus. One of the synthesized compounds showed the highest antiviral activity against COX-B3 with an IC50 value of 0.0092 µM nih.govnih.gov. As with the other viruses, qPCR analysis confirmed a reduction in viral gene expression, indicating an effective inhibition of viral replication nih.gov.
The following table summarizes the antiviral activity of a representative 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative against the mentioned viruses.
| Virus | IC50 (µM) | Reference |
| Influenza Virus (H1N1) | 0.0027 | nih.govnih.gov |
| Herpes Simplex Virus 1 (HSV-1) | 0.0022 | nih.govnih.gov |
| Coxsackievirus B3 (COX-B3) | 0.0092 | nih.govnih.gov |
Anti-HIV Activity
The isatin (B1672199) scaffold has been identified as a promising nucleus for the development of novel anti-HIV agents. nih.gov Research into isatin derivatives, particularly their thiosemicarbazone Schiff bases, has shown a wide range of biological activities, including antiviral and anti-HIV properties. nih.govnih.gov While specific studies focusing exclusively on this compound are limited, research on related fluorinated isatin derivatives provides valuable insights into their potential as HIV inhibitors.
For instance, studies on 5-fluoro-isatin thiosemicarbazone derivatives have been conducted to evaluate their biological activities. nih.govnih.gov These compounds are synthesized through a condensation reaction between a fluorinated isatin and a thiosemicarbazide. nih.gov The resulting Schiff bases have been identified as possessing potential anti-HIV activity. nih.gov One study synthesized a series of isatin-β-thiosemicarbazone hybrids and evaluated their efficacy against HIV. Among the synthesized compounds, one hybrid emerged as the most active, with an EC50 value of 2.62 µM. nih.gov The general findings suggest that the isatin core, particularly when functionalized as a thiosemicarbazone, is a viable pharmacophore for developing agents that can inhibit HIV. nih.govnih.gov
Modulation of Viral Replication Cycles
Derivatives of isatin are understood to exert their antiviral effects by interfering with various stages of the viral life cycle. The mechanism of action for thiosemicarbazone metal complexes, a related class of compounds, has been shown to target post-entry steps of the HIV viral cycle. pharmacologydiscoveryservices.com
For HIV, the entry of the virus into host cells is a critical first step, involving the viral envelope glycoprotein gp120. nih.gov Some indole derivatives have been reported to inhibit HIV-1 by binding to gp120, thereby preventing its interaction with the CD4 receptor on host cells and blocking viral infectivity. nih.gov Another key target in the HIV replication cycle is the enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA. researchgate.net Computational docking studies have suggested that certain natural products can bind stably to the HIV-1 RT active site, involving key residues such as Lys101, Tyr181, Tyr188, and Trp229, indicating a potential mechanism for inhibiting viral replication. researchgate.net
Furthermore, viruses manipulate host cell metabolic pathways to create a favorable environment for their own replication. nih.govmeliordiscovery.com By modulating these pathways, it is possible to disrupt viral entry, replication, and assembly. nih.gov While direct mechanistic studies on this compound are not extensively documented, the established antiviral mechanisms of the broader isatin family suggest that these derivatives likely interfere with essential viral enzymes or viral-host interactions to inhibit replication.
Anti-inflammatory Properties
The anti-inflammatory potential of various heterocyclic compounds, including Schiff bases derived from structures related to indoline-2,3-dione, has been an area of active investigation. uobasrah.edu.iqresearchgate.netorientjchem.org A primary mechanism underlying inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.govnih.gov
Research on coumarin Schiff base derivatives has demonstrated significant in vitro anti-inflammatory activity, evaluated through protein denaturation assays, with some compounds showing higher inhibition than the standard drug ibuprofen. nih.gov Molecular docking studies have often targeted the COX-2 enzyme to predict the anti-inflammatory potential of newly designed molecules. nih.govnih.govresearchgate.net For example, certain pyrazole derivatives were found to have better COX-2 selectivity than celecoxib, a known selective COX-2 inhibitor. nih.gov Similarly, Schiff's base imidazole derivatives have shown a significant positive effect against carrageenan-induced inflammation in animal models. orientjchem.org
While direct experimental data on the anti-inflammatory activity of this compound derivatives is not prominent in the available literature, the established role of related heterocyclic structures as COX-2 inhibitors suggests a plausible mechanism for their potential anti-inflammatory effects. nih.govresearchgate.net
Antioxidant Activities
Antioxidant compounds play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and other free radicals. mdpi.com The antioxidant potential of chemical compounds is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.netnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov
Studies on various heterocyclic compounds have demonstrated their capacity for free-radical scavenging. For instance, novel 5-fluorouracil-coumarin conjugates exhibited higher antioxidant activity in a DPPH assay than the standard, ascorbic acid, with IC50 values of 2.82 and 5.38 µM. nih.gov The antioxidant activity is often linked to the molecular structure, such as the number and position of hydroxyl groups on a flavonoid core, which can enhance reactivity toward radicals. mdpi.com
In addition to direct scavenging, some compounds can modulate the body's endogenous antioxidant systems, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.govmdpi.com These enzymes are critical for detoxifying harmful ROS. mdpi.com Although specific studies on the antioxidant properties of this compound derivatives are scarce, the general ability of related heterocyclic structures to scavenge free radicals and potentially modulate antioxidant enzymes suggests a basis for such activity. nih.govdmed.org.ua
Neuropharmacological Activities
The search for new antiepileptic drugs has led to the investigation of various heterocyclic scaffolds, including isatin derivatives. nih.gov Structurally analogous compounds, specifically a series of 5,7-dibromoisatin semicarbazones, have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.govresearchgate.net These studies provide the most relevant existing data for predicting the potential activity of this compound derivatives.
The anticonvulsant activity of these compounds was primarily assessed using the maximal electroshock (MES) seizure test in mice, a standard model for generalized tonic-clonic seizures that indicates a compound's ability to prevent seizure spread. nih.govnih.govmeliordiscovery.com The subcutaneous pentylenetetrazole (scPTZ) test, which detects the ability to raise the seizure threshold, is also commonly used. plos.orgnih.gov
In a study on 5,7-dibromoisatin semicarbazones, several derivatives exhibited significant anticonvulsant effects in the MES test with minimal motor impairment, as determined by the rotarod test. nih.govnih.govresearchgate.net Notably, compounds designated DH-05, DH-11, and DH-12 were identified as having prominent anticonvulsant activity with low neurotoxicity and a reduced CNS depressant effect compared to standard drugs like phenytoin and carbamazepine. nih.govnih.govresearchgate.net The activity was tested at various doses (30, 100, and 300 mg/kg), and the protection against MES-induced seizures was recorded. nih.gov
| Compound | Substituent (R) | Dose (mg/kg) | MES Test Protection (%) | Neurotoxicity (%) |
|---|---|---|---|---|
| DH-05 | 4-chlorophenyl | 100 | 75 | 0 |
| DH-11 | 3-chloro-4-fluorophenyl | 100 | 50 | 0 |
| DH-12* | 3-chloro-4-fluorophenyl | 100 | 50 | 0 |
| Phenytoin | - | 30 | 100 | 0 |
| Carbamazepine | - | 30 | 75 | 25 |
The central nervous system (CNS) effects of isatin derivatives extend beyond anticonvulsant activity. In the course of evaluating 5,7-dibromoisatin semicarbazones for neurotoxicity, their CNS depressant effects were also characterized using the forced swim test (Porsolt's swim pool test). researchgate.net This test can indicate potential sedative or antidepressant-like properties. The study found that the most active anticonvulsant compounds, such as DH-05, exhibited a reduced CNS depressant effect compared to the standard drug carbamazepine. nih.govresearchgate.net
While specific studies on the anxiogenic or sedative properties of this compound derivatives were not identified, the evaluation of CNS depression in structurally similar compounds suggests that modulation of CNS activity is a feature of this molecular scaffold. For example, in vivo studies of 7-methyljuglone, another class of compound, used the open field test and phenobarbitone-induced sleeping time to confirm sedative-hypnotic like effects. nih.gov Such tests are standard for evaluating potential sedative properties. The limited CNS depression observed in the highly active 5,7-dibromo analogs suggests that it may be possible to separate the desired anticonvulsant effects from undesirable sedative side effects within this class of compounds. nih.gov
Structure-Activity Relationship (SAR) Studies of Fluorinated Indoline-2,3-diones
The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic system in medicinal chemistry, forming the basis for numerous derivatives with a wide spectrum of pharmacological properties. nih.gov The introduction of fluorine atoms into the isatin core is a common strategy to enhance biological activity, metabolic stability, and selectivity. mdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this core influence its therapeutic potential. These investigations systematically alter substituents at various positions on the isatin ring—primarily the aromatic ring, the N-1 position, and the C-3 position—to elucidate their impact on biological efficacy.
Impact of Fluorine Substitution Pattern on Biological Potency
The position and number of fluorine atoms on the aromatic ring of the indoline-2,3-dione scaffold significantly modulate the compound's biological and pharmacological properties. nih.govmdpi.com Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the molecule's electronic distribution, lipophilicity, and binding interactions with biological targets. mdpi.com
Research into multi-substituted isatin derivatives has shown that the placement of fluorine is critical for cytotoxic effects against cancer cells. For instance, in a series of 5-bromoisatin derivatives, the addition of a fluorine atom at the 6-position enhanced inhibitory activity against human leukemia cells (K562), yielding an IC50 value of 2.32 µM. mdpi.com Conversely, substituting with bromine or chlorine at the same position did not increase activity. mdpi.com Further studies demonstrated that tri-substituted isatins with halogens at the 5-, 6-, and 7-positions exhibited higher inhibitory activity against K562 cells. mdpi.com
In the context of antimicrobial activity, substitution at the 5-position of the isatin ring with fluorine, chlorine, or bromine has been reported to produce more active compounds. kashanu.ac.ir Specifically, derivatives of 5-fluoro-isatin thiosemicarbazone showed potent activity against various bacterial strains, including P. vulgaris, where one derivative produced a 30 mm diameter inhibition zone. kashanu.ac.ir This highlights the favorable influence of a C-5 fluorine substituent for antimicrobial applications.
The combination of fluorine atoms at different positions, such as in this compound, is another strategy explored to enhance potency. While direct comparative studies across a full range of mono-, di-, and tri-fluorinated isatins are specific to the biological target, the general principle holds that the substitution pattern is a key determinant of activity. The electronic-withdrawing nature of fluorine can significantly influence the reactivity of the C-3 carbonyl group, which is often crucial for the mechanism of action.
Table 1: Effect of Fluorine Substitution on Cytotoxic Activity of Isatin Derivatives
| Compound Base | Substitution | Target Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| 5-Bromoisatin | 6-Fluoro | K562 (Leukemia) | 2.32 µM | mdpi.com |
| 5-Bromoisatin | 6-Bromo | K562 (Leukemia) | Lower activity than 6-Fluoro | mdpi.com |
| 5-Bromoisatin | 6-Chloro | K562 (Leukemia) | Lower activity than 6-Fluoro | mdpi.com |
| Isatin | 5-Fluoro (as thiosemicarbazone) | P. vulgaris (Bacteria) | Significant inhibition zone (30 mm) | kashanu.ac.ir |
Influence of N-Substitution on Pharmacological Profile
Modification at the N-1 position of the indoline-2,3-dione ring is a pivotal strategy for diversifying the pharmacological profile of its derivatives. The introduction of various substituents on the nitrogen atom can profoundly affect the compound's potency, selectivity, and physicochemical properties, such as solubility.
Studies on fluorinated N-benzylisatins have demonstrated that these modifications can yield compounds with significant cytotoxic action against cancer cells. researchgate.net For example, 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione showed notable activity against M-HeLa and HuTu 80 cancer cell lines. mdpi.comresearchgate.net The nature of the substituent on the benzyl (B1604629) ring further refines this activity.
In the context of enzyme inhibition, N-substitution plays a critical role in determining potency and selectivity. A study on N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives as inhibitors of caspases-3 and -7 revealed distinct SAR trends. nih.gov
N-Alkyl Chains : N-propyl and N-butyl isatins were identified as excellent inhibitors.
Fluorinated Alkyl Chains : The corresponding fluoroethyl and fluoropropyl compounds were significantly less active, by a factor of 100 to 1000. nih.gov However, regioisomeric fluorobutyl derivatives were found to be excellent inhibitors, indicating that the position of the fluorine on the alkyl chain is crucial. nih.gov
N-Benzyl Groups : Fluorinated N-benzyl isatins were found to be moderate inhibitors of these caspases. nih.gov
Alkylether Groups : Isatins bearing various alkylether groups at the N-1 position were very weak or inactive. nih.gov
This demonstrates that the size, length, and functionalization of the N-substituent are key parameters that must be optimized for a specific biological target. While N-alkylation can enhance activity, the introduction of fluorine to these alkyl chains can have variable effects depending on its precise location. nih.gov
Table 2: Influence of N-1 Substitution on Caspase Inhibition by Isatin Derivatives
| N-1 Substituent Type | Example Substituents | Inhibition Potency (Caspase-3 & -7) | Reference |
|---|---|---|---|
| Alkyl | Propyl, Butyl | Excellent | nih.gov |
| Fluorinated Alkyl (Short Chain) | Fluoroethyl, Fluoropropyl | Low (100-1000x less active) | nih.gov |
| Fluorinated Alkyl (Longer Chain) | Fluorobutyl | Excellent | nih.gov |
| Fluorinated Benzyl | -CH₂(C₆H₄)F | Moderate | nih.gov |
| Alkylether | Various | Very weak to inactive | nih.gov |
Role of C-3 Modifications in Efficacy and Selectivity
The C-3 carbonyl group of the indoline-2,3-dione core is highly reactive and serves as a primary site for chemical modification to generate a vast array of derivatives with diverse biological activities. kashanu.ac.ir These modifications typically involve condensation reactions to form Schiff bases (imines), hydrazones, and thiosemicarbazones, or cycloaddition reactions to create complex spirocyclic systems.
Hydrazones and Thiosemicarbazones: The conversion of the C-3 keto group into a C=N bond is a common and effective strategy. Isatin-3-acylhydrazones, for example, possess antimicrobial activity. nih.gov In a series of fluorinated isatin-hydrazone derivatives, a compound featuring a 4-nitrobenzylidene group attached to the C-3 position exhibited significant inhibition of lung cancer cell growth with an IC50 value of 42.43 μM. nih.gov Similarly, 5-fluoro-isatin thiosemicarbazone derivatives have demonstrated potent antimicrobial effects, particularly against gram-negative bacteria. kashanu.ac.ir These modifications introduce additional pharmacophoric features that can engage in different or enhanced interactions with biological targets.
Spiro Derivatives: A more complex modification involves the formation of spirocyclic systems at the C-3 position. This creates rigid, three-dimensional structures that can offer improved selectivity and potency by occupying specific binding pockets in target proteins. The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones and spiro[benzo[h]quinoline-7,3′-indoline]diones has been achieved through one-pot, multi-component reactions involving isatins. nih.gov Certain derivatives from these series showed strong antimicrobial activity against Enterococcus faecalis and Staphylococcus aureus, with MIC values ranging from 375–3000 µg/mL. nih.gov Another class, spiro[indoline-3,2′-thiazolidine] derivatives, has been investigated for dual inhibition of enzymes involved in inflammation. nih.gov These examples underscore the value of C-3 modifications in transforming the isatin scaffold into highly specific and efficacious therapeutic agents.
Table 3: Biological Activity of C-3 Modified Isatin Derivatives
| C-3 Modification Type | Example Derivative Class | Biological Activity | Reference |
|---|---|---|---|
| Hydrazone | Fluorinated isatin-hydrazones | Anticancer (Lung) | nih.gov |
| Thiosemicarbazone | 5-Fluoro-isatin thiosemicarbazones | Antimicrobial (Gram-negative bacteria) | kashanu.ac.ir |
| Spiro-pyrazolo-quinoline | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinolines] | Antimicrobial (E. faecalis, S. aureus) | nih.gov |
| Spiro-thiazolidine | Spiro[indoline-3,2′-thiazolidines] | Anti-inflammatory | nih.gov |
Computational Chemistry and in Silico Modeling in 5,7 Difluoroindoline 2,3 Dione Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,7-Difluoroindoline-2,3-dione, docking simulations are crucial for understanding how its derivatives interact with the active sites of biological targets such as enzymes and receptors.
Research on related isatin (B1672199) derivatives demonstrates the utility of this approach. For instance, in studies targeting viral enzymes, docking simulations have been used to predict the binding affinity and interaction patterns of isatin-based compounds. These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for ligand binding and biological activity. For example, docking studies of isatin derivatives against viral RNA polymerase have shown specific hydrogen bond interactions with amino acid residues like GLU65 and GLU104. mdpi.com
The process involves preparing a three-dimensional structure of the target protein and the ligand (a this compound derivative). The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding score for each pose. Lower binding energy scores typically indicate a more stable ligand-receptor complex and potentially higher biological activity. mdpi.com These studies allow for a direct comparison of the binding potential of different derivatives, guiding the synthesis of compounds with improved affinity and selectivity. mdpi.commdpi.com
| Derivative Type | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Isatin-sulfonohydrazide | HSV DNA Polymerase | -6.48 | ASN815 |
| Isatin-sulfonyldianiline | H1N1 RNA Polymerase | -7.35 | GLU65, GLU104 |
This table presents illustrative data from molecular docking studies on related isatin derivatives to demonstrate the type of information obtained from such simulations.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov For derivatives of this compound, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
To build a QSAR model, a series of this compound derivatives with known biological activities (e.g., IC50 values) are used as a training set. mdpi.commdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological. nih.govmdpi.com
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate an equation that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model will have high internal and external predictive power, typically validated through cross-validation techniques and by using an external test set of compounds. mdpi.com The resulting models provide valuable insights into which structural features are critical for activity, guiding the rational design of more potent compounds. mdpi.comnih.gov
| Descriptor Category | Example Descriptors | Relevance to Activity |
| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target receptor. |
| Steric | Molecular Weight, Molar Refractivity | Defines the size and shape requirements for fitting into the binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index, Molecular Connectivity | Describes the branching and overall shape of the molecule. |
This table outlines the common types of molecular descriptors used in QSAR studies to correlate the chemical structure of compounds with their biological activity.
Prediction of Pharmacokinetic Properties
In silico prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in early-stage drug discovery. nih.gov For this compound derivatives, computational models are used to assess their drug-likeness and predict potential liabilities before significant resources are invested in their synthesis and preclinical testing. nih.govnih.gov
One of the most widely used tools is the assessment of Lipinski's "Rule of Five," which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.govucsd.edu These rules evaluate molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ucsd.edu
Beyond these simple rules, more sophisticated models can predict a range of ADME properties, including aqueous solubility, Caco-2 cell permeability (as a model for intestinal absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov These predictions are based on large datasets of existing drugs and experimental compounds. ucsd.edu The in silico ADME profile helps researchers to identify and optimize derivatives of this compound that are more likely to have favorable pharmacokinetics in vivo. mdpi.comresearchgate.netmdpi.com
| Pharmacokinetic Parameter | In Silico Prediction Method | Desired Outcome for Drug Candidate |
| Absorption | Caco-2 Permeability Models | High Permeability |
| Distribution | LogD (Distribution Coefficient) | Optimal range (e.g., LogD > 0 and < 3 for CNS drugs) nih.gov |
| Metabolism | Cytochrome P450 (CYP) Inhibition Models | Low inhibition of major CYP isoforms |
| Excretion | Prediction of clearance pathways | Balanced clearance, avoiding rapid elimination |
| Drug-Likeness | Lipinski's Rule of Five | No more than one violation |
This table summarizes key pharmacokinetic properties and the computational methods used to predict them for potential drug candidates like this compound derivatives.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-receptor binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. Fluorine substitution is known to significantly impact the conformational preferences of molecules. nih.gov
Conformational analysis of this compound and its derivatives is performed to identify low-energy, biologically relevant conformations. This is essential because a molecule must adopt a specific shape to fit into its target's binding site.
Molecular dynamics simulations are used to study the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein. nih.govresearchgate.net An MD simulation starts with the docked complex and calculates the forces between atoms and their subsequent movements over a specific period, typically nanoseconds to microseconds. rsc.org The results provide insights into how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. nih.gov These simulations can help refine docking results and provide a more accurate estimation of binding affinity, ultimately aiding in the design of more effective inhibitors based on the this compound scaffold. nih.govresearchgate.net
Emerging Applications and Future Directions for 5,7 Difluoroindoline 2,3 Dione
Building Blocks in Complex Organic Synthesis
5,7-Difluoroindoline-2,3-dione serves as a valuable scaffold for the synthesis of a diverse array of complex heterocyclic compounds. The isatin (B1672199) core possesses two reactive carbonyl groups at the C2 and C3 positions, as well as a reactive N-H group, which can be readily functionalized. The presence of the two electron-withdrawing fluorine atoms on the aromatic ring further influences the reactivity of these sites, making this compound an attractive starting material for the construction of novel molecular architectures.
The versatile reactivity of the isatin scaffold allows for its participation in a variety of organic reactions, including:
Condensation reactions: The C3-carbonyl group readily undergoes condensation with a wide range of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and other derivatives. nih.gov
Ring-opening reactions: The strained lactam ring can be opened under certain conditions to provide access to ortho-substituted aniline (B41778) derivatives.
N-functionalization: The nitrogen atom can be alkylated, acylated, or arylated to introduce a variety of substituents. mdpi.com
These reactions, combined with the unique electronic properties imparted by the fluorine atoms, make this compound a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. nih.govresearchgate.netuzh.ch The synthesis of various heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and diazaullazines, has been achieved using difluorinated building blocks, highlighting the potential of this compound in similar synthetic strategies. osi.lvnih.gov
| Reaction Type | Reactant | Product | Potential Applications |
| Condensation | Primary amines | Schiff bases | Medicinal chemistry, Ligand synthesis |
| Condensation | Hydrazines | Hydrazones | Anticancer agents, Antiviral agents |
| N-Alkylation | Alkyl halides | N-alkylated isatins | Modulation of biological activity |
Catalytic Applications in Organic Transformations
While the direct use of this compound as a catalyst is not yet widely reported, its derivatives hold potential for applications in catalysis. The isatin scaffold can be incorporated into larger molecular frameworks to create ligands for metal-catalyzed reactions. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the resulting ligands, potentially influencing the activity and selectivity of the metal center.
Furthermore, the development of organocatalysts derived from this compound represents a promising area of research. The isatin core, with its combination of hydrogen bond donors and acceptors, could be functionalized to create chiral catalysts for asymmetric synthesis. The fluorine atoms could play a crucial role in tuning the catalyst's acidity, basicity, and steric properties, thereby influencing the stereochemical outcome of the reaction. While this area remains largely unexplored, the rich chemistry of the isatin ring system suggests that this compound could serve as a valuable precursor for the development of novel catalytic systems.
Materials Science Applications (e.g., Organic Light-Emitting Diodes)
The unique photophysical properties of fluorinated organic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of organic electronic devices. rsc.org While the specific application of this compound in Organic Light-Emitting Diodes (OLEDs) has not been extensively studied, related fluorinated indole (B1671886) derivatives have shown promise in this area.
The systematic introduction of fluorine atoms into organic molecules has been shown to influence their photophysical properties, such as their photoluminescence quantum yields. mdpi.com The position of the fluorine substituent can play a key role in the solid-state packing of the molecules, which in turn affects their emission characteristics. rsc.orgmdpi.com It is plausible that derivatives of this compound could be designed to exhibit desirable electronic and photophysical properties for use as emitters, hosts, or electron-transport materials in OLEDs. Further research into the synthesis and characterization of such derivatives is warranted to explore their full potential in this exciting field.
| Potential Role in OLEDs | Desirable Property influenced by Fluorination |
| Emitter Layer | Tunable emission color, High quantum yield |
| Host Material | High triplet energy, Good charge transport |
| Electron Transport Layer | Low LUMO level, High electron mobility |
Development of Multi-Target Directed Ligands
The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has led to the development of multi-target directed ligands (MTDLs). rsc.orgnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and reduced side effects compared to single-target drugs. The isatin scaffold has been identified as a privileged structure in the design of MTDLs due to its ability to interact with a variety of enzymes and receptors. rsc.org
Fluorinated isatin derivatives have shown promise as potent inhibitors of various enzymes, including caspases, which are involved in apoptosis. nih.govnih.gov The introduction of fluorine atoms can enhance the binding affinity of these compounds to their targets and improve their pharmacokinetic properties. nih.gov For instance, derivatives of this compound could be designed to simultaneously inhibit key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase and monoamine oxidase, while also possessing antioxidant properties. nih.govnih.govfrontiersin.org The development of MTDLs based on the this compound scaffold represents a promising strategy for the treatment of complex diseases. mdpi.comnih.govacs.orgnih.gov
Green Chemistry Aspects in Industrial Scale-Up
The principles of green chemistry are becoming increasingly important in the chemical industry to minimize the environmental impact of chemical processes. eurekalert.orgsciencedaily.comrsc.org The development of sustainable and eco-friendly methods for the synthesis of this compound is crucial for its potential large-scale applications. This includes the use of safer reagents and solvents, the reduction of waste, and the development of energy-efficient processes.
Recent advances in flow chemistry and process intensification offer promising avenues for the green synthesis of fluorinated heterocycles. unito.ituc.pt These technologies can enable better control over reaction parameters, leading to higher yields and selectivities, and can also facilitate the use of safer reaction conditions. While specific green synthetic routes for the industrial scale-up of this compound are still under development, the application of green chemistry principles will be essential for its sustainable production. The use of continuous flow processes could also improve the safety of handling potentially hazardous fluorinating agents. unito.it
Challenges and Perspectives in Therapeutic Development
Despite the significant potential of this compound and its derivatives in therapeutic applications, there are several challenges that need to be addressed. The introduction of fluorine can sometimes lead to unexpected metabolic pathways and potential toxicity, which requires careful evaluation during the drug development process. nih.govpharmtech.comst-andrews.ac.uk The metabolic stability of the C-F bond, while generally high, can vary depending on the molecular context. nih.gov
Furthermore, the development of resistance to anticancer and antimicrobial agents is a major concern. The design of novel fluorinated isatin derivatives that can overcome existing resistance mechanisms is an important area of research. mdpi.com The exploration of new biological targets for these compounds could also lead to the development of novel therapeutic agents with unique mechanisms of action.
Q & A
Q. What are the key structural features of 5,7-Difluoroindoline-2,3-dione that influence its biological activity?
The biological activity of indoline-2,3-dione derivatives is strongly influenced by substituents at the 5- and 7-positions. Fluorine atoms at these positions enhance lipophilicity, improving membrane permeability and interaction with hydrophobic protein pockets. Studies on analogous compounds (e.g., 5-fluoroindoline-2,3-dione) demonstrate that electron-withdrawing fluorine groups stabilize the diketone moiety, which is critical for binding to bacterial enzymes like DNA gyrase . For methodological validation, researchers should compare activity assays (e.g., MIC values) against structurally similar non-fluorinated derivatives.
Q. What synthetic routes are commonly employed for this compound?
A typical synthesis involves fluorinated benzene precursors subjected to iodination, cyclization, and oxidation. For example:
Starting material : 2,4-difluoroaniline or hexafluorobenzene derivatives.
Cyclization : Use of CuI or Pd catalysts under microwave irradiation to enhance yield (e.g., 66% yield achieved via microwave-assisted synthesis in ethyl acetate/ethanol) .
Oxidation : Conversion of intermediates to the diketone using H₂O₂ or other oxidizing agents.
Key analytical steps include NMR (¹⁹F and ¹H) and LC-MS to confirm purity and regioselectivity .
Q. How can researchers characterize the crystal structure and electronic properties of this compound?
- X-ray diffraction (XRD) : Resolve molecular packing and hydrogen-bonding patterns (e.g., N⋯O contacts observed in analogues like 1-methyl-5-trifluoromethoxyindole-2,3-dione) .
- DFT calculations : Compare experimental bond lengths/angles with theoretical models (B3LYP/6-311G** basis set) to validate electronic effects of fluorine substitution .
- Spectroscopy : FT-IR to confirm carbonyl stretching frequencies (~1700 cm⁻¹) and ¹⁹F NMR for monitoring fluorination efficiency .
Advanced Research Questions
Q. How can contradictions in reported antibacterial activity data for this compound derivatives be resolved?
Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., pH, solvent), or impurities. Methodological recommendations:
- Standardize assays : Use CLSI guidelines for MIC determination.
- Control synthesis : Employ HPLC to verify purity (>95%) and characterize byproducts (e.g., dehalogenated intermediates).
- Structure-activity relationship (SAR) : Compare substituent effects across studies. For instance, 5-nitroindole-2,3-dione derivatives show higher cytotoxicity but lower selectivity than fluorinated analogues .
Q. What strategies optimize the regioselectivity and yield of this compound synthesis?
- Catalyst screening : Test Pd/C, CuI, or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and reaction time. Microwave-assisted synthesis reduces side reactions (e.g., 60°C, 0.17 hours) .
- Post-reaction analysis : Employ GC-MS or in situ IR to monitor intermediate formation.
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Molecular docking : Simulate interactions with targets like β-lactamases or topoisomerases (PDB IDs: 1JTG, 4KPF). Fluorine atoms may form halogen bonds with Arg/Lys residues .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER/CHARMM force fields).
- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks .
Q. What advanced techniques elucidate the mechanism of action of this compound in anti-inflammatory or neuroprotective contexts?
- Enzymatic assays : Measure inhibition of cyclooxygenase-2 (COX-2) or monoamine oxidase-B (MAO-B) using fluorogenic substrates.
- Gene expression profiling : Perform RNA-seq on treated cell lines to identify pathways modulated by the compound (e.g., NF-κB or Nrf2) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins and thermodynamic parameters (ΔG, ΔH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
